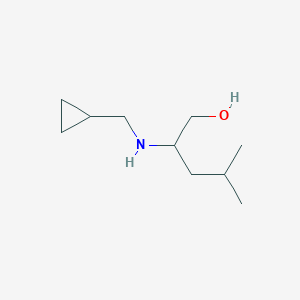
2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to an amino group and a 4-methylpentan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol typically involves the following steps:
Cyclopropanation Reaction: The cyclopropylmethyl group is introduced using cyclopropanation reactions, which involve the addition of a cyclopropyl group to a suitable precursor.
Amination Reaction: The amino group is introduced through amination reactions, where an amine group is added to the cyclopropylmethyl group.
Alcohol Formation: The 4-methylpentan-1-ol moiety is synthesized through alcohol formation reactions, which involve the reduction of a corresponding ketone or aldehyde.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis processes, which involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and as a tool in biochemical studies.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-((Cyclopropylmethyl)amino)-4-methylpentan-1-ol can be compared with other similar compounds, such as:
Cyclopropylmethylamine: Similar in structure but lacking the alcohol moiety.
4-Methylpentan-1-ol: Similar in structure but lacking the cyclopropylmethyl group.
Cyclopropylmethyl-4-methylpentanamine: A closely related compound with a different arrangement of functional groups.
These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
2-(cyclopropylmethylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8(2)5-10(7-12)11-6-9-3-4-9/h8-12H,3-7H2,1-2H3 |
InChI-Schlüssel |
GRTVRDFJXXOUNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CO)NCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
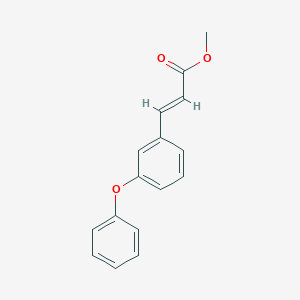
![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)
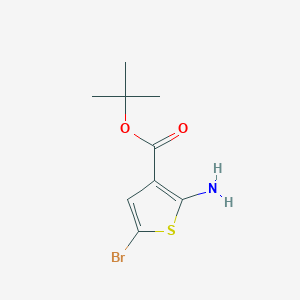
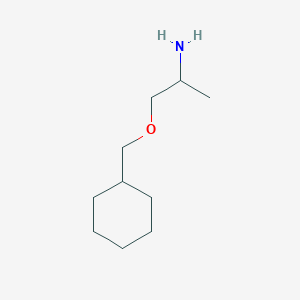
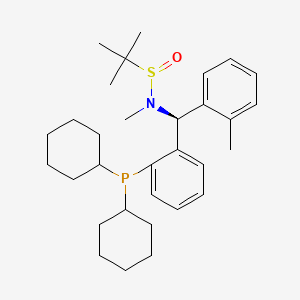
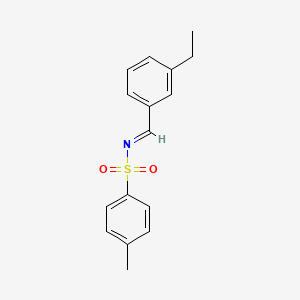
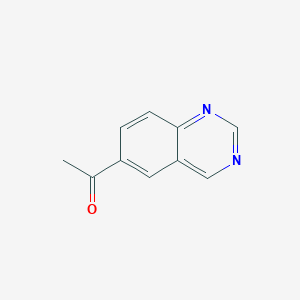
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)
![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)

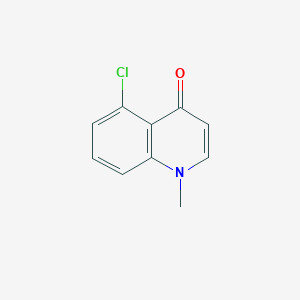

![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)
